Dextromethorphan N-Oxide Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

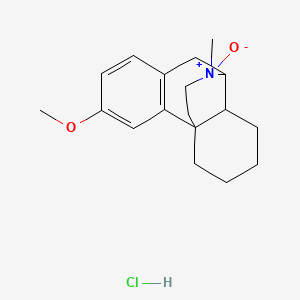

Dextromethorphan N-Oxide Hydrochloride, with the chemical formula C18H25NO2 · HCl, is a derivative of dextromethorphan It belongs to the class of tetracyclic compounds and is commonly used as a cough suppressant

Chemical Structure: this compound is structurally related to dextromethorphan, a well-known antitussive agent.

Purpose: It is primarily used to alleviate cough symptoms by suppressing the cough reflex.

Pharmacological Activity: this compound acts on the central nervous system, specifically targeting the medullary cough center.

Preparation Methods

Synthetic Routes:: The synthesis of Dextromethorphan N-Oxide Hydrochloride involves several steps. While I don’t have specific details on the synthetic routes, it typically starts from dextromethorphan and proceeds through oxidation reactions.

Industrial Production:: Industrial production methods may vary, but they generally follow established synthetic pathways. These methods ensure high purity and yield for pharmaceutical applications.

Chemical Reactions Analysis

Dextromethorphan N-Oxide Hydrochloride can undergo various chemical reactions:

Oxidation: Oxidation of the methoxy group (–OCH3) to form the N-oxide.

Reduction: Reduction reactions may occur, converting the N-oxide back to the parent compound.

Substitution: It can participate in substitution reactions with various reagents.

Common reagents and conditions:

Oxidation: Typically, mild oxidizing agents are used.

Reduction: Reducing agents such as hydrazine or metal hydrides.

Substitution: Various halogenating agents (e.g., bromine, chlorine).

Major products:

- The primary product is this compound itself.

- Byproducts may include other oxidation or reduction products.

Scientific Research Applications

Dextromethorphan N-Oxide Hydrochloride has diverse applications:

Pharmaceutical Research: Studying its pharmacokinetics, metabolism, and potential therapeutic uses.

Neuroscience: Investigating its effects on neurotransmitter systems.

Toxicology: Assessing safety profiles and potential adverse effects.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. it likely involves modulation of NMDA receptors and other neurotransmitter systems.

Comparison with Similar Compounds

While Dextromethorphan N-Oxide Hydrochloride is unique due to its N-oxide moiety, similar compounds include:

Dextromethorphan: The parent compound without the N-oxide group.

Other Antitussives: Such as codeine, noscapine, and diphenhydramine.

Remember that this information is based on available knowledge up to a certain point, and further research may provide additional insights.

Biological Activity

Dextromethorphan N-Oxide Hydrochloride (DXM-N-Oxide) is a derivative of dextromethorphan, a widely used antitussive agent. The N-oxide modification alters its biological activity, potentially enhancing its therapeutic effects and side effect profile. This article provides an overview of the biological activity of DXM-N-Oxide, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is synthesized through the oxidation of dextromethorphan using various oxidizing agents. Common methods include:

- Oxidation with hydrogen peroxide

- Oxidation using sodium hypochlorite

After synthesis, purification typically involves recrystallization or chromatography techniques to achieve high purity.

Pharmacological Activity

Dextromethorphan itself is primarily known for its central nervous system (CNS) effects, acting as a cough suppressant by elevating the cough threshold without inhibiting ciliary function. The N-oxide variant exhibits altered pharmacodynamics, which may lead to different therapeutic effects:

- Neuroprotective Effects : Research suggests that DXM-N-Oxide may possess enhanced neuroprotective properties compared to dextromethorphan. It has been shown to reduce oxidative stress and inflammation in various models, indicating potential therapeutic applications in neurodegenerative diseases .

- Anti-inflammatory Activity : DXM-N-Oxide has been reported to inhibit the activation of NADPH oxidase, reducing reactive oxygen species (ROS) production in macrophages. This mechanism contributes to its anti-inflammatory effects and suggests a role in mitigating conditions associated with oxidative stress .

The biological activity of DXM-N-Oxide is primarily mediated through its interaction with various signaling pathways:

- Inhibition of Cytokine Production : Studies indicate that DXM-N-Oxide can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures .

- Reduction of Oxidative Stress : By inhibiting NADPH oxidase activity, DXM-N-Oxide decreases superoxide production in immune cells, which is crucial for managing inflammation and oxidative damage .

Case Studies and Clinical Observations

- Neuroprotective Effects in Animal Models : In studies involving apoE-deficient mice, treatment with DXM significantly reduced atherosclerosis severity and improved survival rates in models of endotoxemia. These findings suggest that DXM-N-Oxide may have beneficial effects in cardiovascular diseases by reducing inflammation and oxidative stress .

- Abuse Potential : Despite its therapeutic benefits, dextromethorphan derivatives have been associated with abuse potential, particularly among adolescents. A study highlighted cases where recreational use led to severe adverse events, emphasizing the need for caution in its administration .

- Metabolic Studies : A metabolomic analysis showed that dextromethorphan treatment induced metabolic perturbations in animal models, further illustrating the complex biological interactions of this compound .

Comparative Table of Biological Activities

| Activity Type | Dextromethorphan | Dextromethorphan N-Oxide |

|---|---|---|

| Cough Suppression | Yes | Yes |

| Neuroprotection | Limited | Enhanced |

| Anti-inflammatory | Moderate | Significant |

| Oxidative Stress Reduction | Minimal | Significant |

Properties

IUPAC Name |

4-methoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2.ClH/c1-19(20)10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(21-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXFRVFGFPYDCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC23CCCCC2C1CC4=C3C=C(C=C4)OC)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.